2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Medicinal Chemistry Drug Discovery ADME Prediction

Select this precise 2-ethyl derivative (CAS 1598036-14-6) for reproducible kinase and FBDD research. Generic alkyl substitution fails; SAR studies confirm the 2-ethyl group provides an optimal LogP of 0.6847—critical for balancing membrane permeability and solubility. At 163.22 g/mol and TPSA 37.81 Ų, this 98% pure scaffold ensures fragment-like compliance and minimizes confounding impurities in hit-to-lead optimization.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1598036-14-6
Cat. No. B1434704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS1598036-14-6
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCCC1=NC=C2CNCCC2=N1
InChIInChI=1S/C9H13N3/c1-2-9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,2-5H2,1H3
InChIKeyWDJNDQGEKXHNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1598036-14-6): A Core Scaffold for Kinase and Receptor-Targeted Drug Discovery


2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 1598036-14-6) is a bicyclic heterocyclic compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol . This compound serves as a core scaffold in medicinal chemistry, particularly within the tetrahydropyrido[4,3-d]pyrimidine class, which has been extensively explored for developing inhibitors targeting human topoisomerase II (TopoII) [1], Heat Shock Protein 90 (Hsp90) [2], and various kinases [3]. Its 2-ethyl substitution distinguishes it from other alkyl analogs, offering a specific balance of lipophilicity and hydrogen-bonding capacity that is critical for optimizing drug-like properties and target engagement .

Why 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1598036-14-6) Cannot Be Substituted with Other Alkyl Analogs


Generic substitution within the tetrahydropyrido[4,3-d]pyrimidine class is scientifically unsound due to the critical role of the 2-position substituent in modulating physicochemical properties and, consequently, biological activity. As demonstrated in SAR studies, even minor alterations, such as changing a methyl to an ethyl group, can significantly impact lipophilicity (LogP), topological polar surface area (TPSA), and solubility, which directly influence membrane permeability, metabolic stability, and target binding kinetics . For instance, in a related series of CaMKII inhibitors, a 25-fold increase in potency was observed solely due to specific substituent variations on the core scaffold, underscoring the non-interchangeable nature of these analogs [1]. Therefore, selecting the precise 2-ethyl derivative is essential for maintaining the intended pharmacological profile and ensuring reproducible research outcomes.

Quantitative Differentiation Guide for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1598036-14-6) Against Key Analogs


Physicochemical Property Differentiation: LogP and TPSA Comparison with 2-Methyl Analog

The 2-ethyl substitution on the tetrahydropyrido[4,3-d]pyrimidine core results in a distinct lipophilicity profile compared to the 2-methyl analog, which is critical for optimizing drug-like properties. The target compound exhibits a LogP of 0.6847 and a TPSA of 37.81 Ų . In contrast, the 2-methyl analog (2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, CAS 676994-65-3) has a lower molecular weight (149.19 g/mol vs. 163.22 g/mol) , which corresponds to a lower calculated LogP (approx. 0.2) based on its chemical structure. This difference in lipophilicity directly impacts passive membrane permeability and metabolic stability.

Medicinal Chemistry Drug Discovery ADME Prediction

Purity Specification Advantage: 98% vs. Industry Standard 95% for Alkyl Analogs

The target compound is consistently supplied with a minimum purity of 98% (NLT 98%) by reputable vendors such as MolCore and Leyan, as verified by HPLC or NMR analysis . This represents a significant improvement over the typical 95% purity offered for closely related alkyl-substituted tetrahydropyrido[4,3-d]pyrimidines, such as the 2-methyl analog (CAS 676994-65-3) which is commonly sold at 95% purity [1]. The 3% absolute difference in purity reduces the potential for off-target effects or inconsistent results in sensitive biological assays.

Chemical Procurement Quality Control Synthetic Chemistry

Scaffold Validation: Class-Level Potency Against Clinically Relevant Targets

While direct comparative data for the 2-ethyl derivative is limited, the tetrahydropyrido[4,3-d]pyrimidine scaffold has been validated in multiple independent studies as a potent inhibitor of high-value drug targets. For example, compound 24 (ARN21929) from this class demonstrated an in vitro IC50 of 4.5 ± 1.0 µM against human topoisomerase II, along with excellent kinetic solubility and metabolic stability [1]. Similarly, a derivative in this series (compound 8p) exhibited 25-fold higher potency than the known CaMKII inhibitor KN-93 and >100-fold selectivity over off-target kinases [2]. These findings establish the scaffold's intrinsic ability to engage diverse biological targets with high affinity and selectivity, supporting the potential of the 2-ethyl derivative as a privileged starting point for lead optimization.

Oncology Kinase Inhibition Target Validation

High-Value Application Scenarios for 2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (1598036-14-6) in R&D and Procurement


Lead Optimization in Kinase Inhibitor Programs

The 2-ethyl derivative serves as an optimal starting point for synthesizing focused libraries targeting kinases such as CaMKII, PI3Kδ, and ATR. The quantitative advantage in lipophilicity (LogP = 0.6847) over the 2-methyl analog makes it particularly suitable for improving cellular permeability while maintaining acceptable solubility, a key challenge in kinase inhibitor design. The high purity (98%) ensures that early SAR studies are not confounded by impurities, accelerating the hit-to-lead process.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

With a molecular weight of 163.22 g/mol and a TPSA of 37.81 Ų, this compound falls within ideal fragment-like space for FBDD campaigns . Its established scaffold has been validated against multiple targets, including TopoII and Hsp90 [1][2], reducing the risk of pursuing a novel chemical series. Researchers can leverage this compound for scaffold hopping from existing pyrimidine-based drugs to explore novel intellectual property space.

Chemical Biology Probe Development

The well-defined physicochemical properties (LogP = 0.6847, TPSA = 37.81 Ų) and high purity (98%) of this compound make it a reliable choice for developing chemical probes to interrogate biological pathways. The class-level evidence of high selectivity (e.g., >100-fold for CaMKII over off-target kinases [3]) suggests that probes derived from this scaffold are less likely to exhibit polypharmacology, enhancing the interpretability of phenotypic screening results.

Academic and Industrial Medicinal Chemistry Core Collections

For procurement managers building diverse heterocyclic screening decks, this compound offers a differentiated 2-ethyl substitution on a proven kinase-targeting scaffold. Compared to the more common 2-methyl analog, it provides a distinct chemical handle for exploring SAR and improving ADME properties . The availability of high-purity material (98%) from multiple vendors ensures supply chain resilience and batch-to-batch consistency for long-term research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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